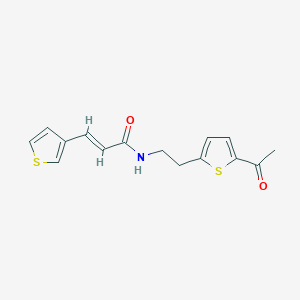

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Description

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an acrylamide derivative featuring two thiophene moieties: a 5-acetylthiophen-2-yl group linked via an ethyl spacer and a thiophen-3-yl group conjugated to an α,β-unsaturated carbonyl system. The (E)-configuration of the acrylamide double bond enhances its structural rigidity, influencing molecular interactions in biological or material systems.

Properties

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLQKSXOIJVLD-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.

Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings and acetyl group are susceptible to oxidation under specific conditions:

Mechanistic Insights :

-

Thiophene oxidation proceeds through electrophilic substitution, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).

-

Acetyl oxidation to carboxylic acid involves radical intermediates under strong acidic conditions .

Reduction Reactions

The acrylamide double bond and acetyl group participate in reduction pathways:

Mechanistic Insights :

-

Catalytic hydrogenation of the acrylamide’s α,β-unsaturated system follows syn-addition, preserving stereochemistry.

-

Borohydride reduction of the acetyl group is hindered by steric effects from adjacent substituents .

Substitution Reactions

The acrylamide’s electrophilic β-carbon and acetyl group enable nucleophilic substitutions:

Mechanistic Insights :

-

Michael addition occurs at the β-carbon of the acrylamide, facilitated by electron-withdrawing groups.

-

Grignard reagents target the acetyl ketone, forming alcohols after acidic workup .

Cycloaddition and Cross-Coupling Reactions

The thiophene rings participate in cycloaddition and coupling reactions:

Mechanistic Insights :

-

Suzuki coupling at thiophene’s C-5 position is sterically challenging due to the acetyl group .

-

Diels-Alder reactivity is modulated by thiophene’s electron-rich nature .

Polymerization and Condensation Reactions

The acrylamide moiety supports polymerization under radical conditions:

| Reaction | Reagents/Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Radical polymerization | AIBN (initiator), 70°C | Polyacrylamide with thiophene side chains | Low molecular weight (~10 kDa) |

Mechanistic Insights :

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation and possess antimicrobial properties against various pathogens.

Case Study: Anticancer Activity

In one study, derivatives of this compound were tested against different cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Medicine

Due to its ability to interact with specific biological targets, this compound is being explored for therapeutic applications. Its mechanism of action involves the inhibition or activation of enzymes and receptors associated with disease pathways.

Case Study: Pain Relief

A related study investigated the analgesic properties of similar compounds in a mouse model of neuropathic pain. The results indicated that these compounds could significantly reduce pain levels, highlighting their potential as therapeutic agents in pain management.

Industry

The compound's unique properties make it suitable for use in advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its stability and solubility in organic solvents enhance its applicability in electronic devices.

Mechanism of Action

The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

A comparative analysis of structurally related acrylamides and thiophene-containing derivatives is provided below. Key differences in substituents, electronic properties, and functional groups are highlighted.

Key Observations:

- Substituent Effects : The acetyl group in the target compound introduces polarity, contrasting with lipophilic groups (e.g., CF₃ in ) or charged phosphoryl moieties in .

- Stereoelectronic Profile : The (E)-acrylamide geometry is conserved across analogs, favoring planar conformations for π-π stacking or hydrogen bonding.

- Thiophene Positioning : Thiophen-3-yl vs. thiophen-2-yl alters electronic distribution; the 3-position may enhance conjugation with the acrylamide system .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Acetyl and acrylamide groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., compound 19 in ).

- Melting Points : Thiophene-containing acrylamides typically exhibit melting points between 150–200°C, influenced by substituents (e.g., compound 19 : 156–157°C ).

- Stability : The α,β-unsaturated carbonyl may undergo Michael addition reactions, similar to compound S5 in .

Biological Activity

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that belongs to the class of acrylamide derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound's structure can be depicted as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for neutralizing reactive oxygen species (ROS). This effect is particularly evident in models of oxidative stress induced by acrylamide exposure .

- Neuroprotective Effects : Studies indicate that the compound can ameliorate neurotoxicity associated with acrylamide, which is known to disrupt neuronal function through oxidative stress and inflammation. In zebrafish models, treatment with this compound resulted in a restoration of glutathione levels and reduced markers of oxidative damage .

- Anticancer Potential : Preliminary studies suggest that acrylamide derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells .

Antioxidant and Neuroprotective Studies

A study conducted on zebrafish larvae demonstrated that exposure to acrylamide resulted in significant oxidative stress, characterized by increased ROS levels and lipid peroxidation. Treatment with this compound led to:

- Reduced ROS Levels : A decrease in ROS was observed post-treatment, indicating effective scavenging activity.

- Improved Motor Function : Behavioral assays showed restored locomotion in treated larvae compared to controls exposed solely to acrylamide .

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HepG2, MCF-7) indicated that this compound could induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis:

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| HepG2 | 32.2 | Induction of apoptosis via ROS generation |

| MCF-7 | 21.6 | Inhibition of proliferation through cell cycle arrest |

These findings suggest a promising role for this compound as a potential anticancer agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Acrylamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.